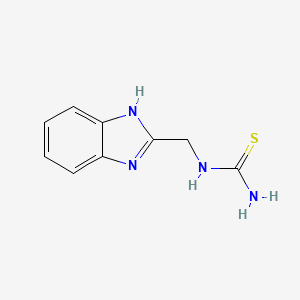

N-(1H-benzimidazol-2-ylmethyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

1H-benzimidazol-2-ylmethylthiourea |

InChI |

InChI=1S/C9H10N4S/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14) |

InChI Key |

GLRDGFOMIMQFOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N 1h Benzimidazol 2 Ylmethyl Thiourea

Primary Synthetic Routes to N-(1H-benzimidazol-2-ylmethyl)thiourea

The most direct and commonly employed method for the synthesis of this compound involves the nucleophilic substitution reaction between a 2-(halomethyl)-1H-benzimidazole derivative and thiourea (B124793).

The primary route for synthesizing the title compound is through the condensation of a 2-(halomethyl)-1H-benzimidazole, such as 2-(chloromethyl)-1H-benzimidazole or 2-(bromomethyl)-1H-benzimidazole, with thiourea. researchgate.net In a typical procedure, 2-(chloromethyl)-1H-benzimidazole is reacted with an equimolar amount of thiourea in a suitable solvent like acetonitrile. The reaction mixture is heated under reflux for a period, typically around 1.5 hours, to facilitate the formation of the corresponding isothiouronium salt intermediate. Subsequent workup, which involves cooling the mixture to room temperature, allows for the precipitation of the product, which can then be isolated by filtration and purified. This nucleophilic substitution reaction is a common strategy for creating S-alkylated isothiourea derivatives from various heterocyclic chloromethyl compounds. nih.govtandfonline.com

The efficiency of the synthesis of this compound and its precursors can be influenced by the choice of reactants, catalysts, and reaction conditions. The synthesis of the key precursor, 2-(chloromethyl)-1H-benzimidazole, from o-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid has been reported with good yields, typically around 80%. acs.org Alternative green methods, such as using microwave irradiation or alternative solvents, have been explored for similar reactions to improve yields and reduce reaction times. researchgate.netrjptonline.org For instance, microwave-assisted synthesis of benzimidazole (B57391) derivatives can significantly shorten reaction times from hours to minutes and often results in high yields. rjptonline.orgmdpi.com

| Precursor/Product | Synthetic Method | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole | Conventional Reflux | 5N HCl | 79.2 | acs.org |

| 2-(Chloromethyl)-1H-benzimidazole | Conventional Reflux | 4N HCl | 80 | |

| N-Alkyl-2-thiomethyl benzimidazoles | Microwave Irradiation | Solvent-free | Good (unspecified) | researchgate.net |

| 2-Phenyl-1H-benzimidazole | Microwave Irradiation (MK10 catalyst) | Solvent-free | 81.2 | mdpi.com |

Synthesis and Characterization of Key Benzimidazole Precursors

The successful synthesis of the target thiourea derivative is highly dependent on the efficient preparation of its key intermediate, 2-(halomethyl)-1H-benzimidazole.

The standard and widely adopted method for preparing 2-(chloromethyl)-1H-benzimidazole is the Phillips-Ladenburg condensation. This involves the reaction of o-phenylenediamine with chloroacetic acid. acs.org The procedure typically requires heating a mixture of the two reactants in a strong acidic medium, such as 4N or 5N hydrochloric acid, under reflux for several hours. acs.org After the reaction is complete, the mixture is cooled and neutralized with a base, such as ammonia, to precipitate the product. acs.org The resulting solid is then collected by filtration, washed with water, and can be further purified by column chromatography to yield the desired 2-(chloromethyl)-1H-benzimidazole. acs.org The structure of this precursor is confirmed using spectroscopic techniques like Mass Spectrometry and NMR. acs.org

The benzimidazole scaffold allows for functionalization at several positions, which can be exploited to create a diverse library of precursors and final compounds. nih.govresearchgate.net Functionalization can occur at the nitrogen atoms of the imidazole (B134444) ring or at the carbon positions (C2, C4, C5, C6, C7). researchgate.net

N-Functionalization: The nitrogen atoms can be alkylated or arylated using suitable electrophiles in the presence of a base. researchgate.net This allows for the introduction of various substituents on the imidazole ring, which can modulate the properties of the final molecule.

C2-Functionalization: The C2 position, situated between the two nitrogen atoms, is the most common site for substitution. researchgate.net This is typically achieved during the initial ring formation by condensing o-phenylenediamine with different carboxylic acids or their derivatives. enpress-publisher.comresearchgate.net

Benzene (B151609) Ring Functionalization: Substituents can be introduced onto the benzene portion of the benzimidazole core, typically at the C5 and C6 positions. researchgate.net This is often accomplished by starting with a substituted o-phenylenediamine. A sequential halogenation followed by cross-coupling reactions is another strategy to achieve selectivity at these positions. researchgate.net

Optimized Reaction Conditions and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. rjptonline.org These principles have been applied to the synthesis of benzimidazole derivatives, including this compound.

Green chemistry approaches for the synthesis of the related N-alkyl-2-thiomethyl benzimidazoles from N-alkyl-2-chloromethyl benzimidazole and thiourea have been developed. researchgate.net These methods offer alternatives to conventional refluxing in organic solvents and include:

Physical Grinding: A solvent-free approach where the reactants are physically ground together in a mortar and pestle at room temperature. researchgate.net

Microwave Irradiation: This technique uses microwave energy to rapidly heat the reaction mixture, significantly reducing reaction times (e.g., from 3 hours to 5 minutes) and often improving yields. researchgate.net

Alternative Solvents: The use of greener solvents like ethanol or polyethylene glycol (PEG-600) has been explored as replacements for more hazardous organic solvents. researchgate.net

For the synthesis of the benzimidazole core itself, various green catalysts and conditions have been reported. These include using water as a solvent, employing catalysts like ammonium chloride, or using solid supports like nano montmorillonite clay under solvent-free conditions, which allows for high yields, short reaction times, and easy catalyst recovery. ccspublishing.org.cnpnu.ac.ir

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Physical Grinding | Solvent-free, Room Temperature, 10-15 min | Environmentally friendly, simple, fast | researchgate.net |

| Microwave Irradiation | 450 W, 5 min | Drastically reduced reaction time, high efficiency | researchgate.net |

| Green Solvents | Ethanol or PEG-600, Reflux/Heating | Reduces use of hazardous solvents | researchgate.net |

| Catalysis in Water | Er(OTf)3 catalyst, 80 °C | Environmentally benign solvent, high yields | mdpi.com |

| Ammonium Chloride Catalysis | 80-90 °C, Solvent-free | Economical, green, good yields |

Advanced Characterization and Structural Elucidation of N 1h Benzimidazol 2 Ylmethyl Thiourea

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon signals can be achieved.

Proton (¹H) NMR for Chemical Shift and Coupling Information

For 2-(chloromethyl)-1H-benzo[d]imidazole, a key precursor, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the methylene (B1212753) protons (CH₂) at approximately 4.91 ppm. rsc.org The protons of the benzimidazole (B57391) ring typically appear in the aromatic region, with doublets of doublets for the C4 and C7 protons around 7.52-7.56 ppm and a multiplet for the C5 and C6 protons between 7.11 and 7.22 ppm. rsc.org A broad singlet corresponding to the benzimidazole N-H proton is also expected, often appearing downfield around 12.50 ppm. rsc.org

In N-(1H-benzimidazol-2-ylmethyl)thiourea, the methylene protons adjacent to the benzimidazole ring would likely experience a shift due to the electronic environment of the thiourea (B124793) group. The protons of the thiourea moiety (NH-C(S)-NH₂) would present as distinct signals, with their chemical shifts influenced by solvent and temperature. The protons on the benzimidazole ring are expected to maintain similar chemical shifts and coupling patterns as observed in related benzimidazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzimidazole N-H | ~12.5 | Broad Singlet |

| Aromatic C-H (Benzimidazole) | ~7.1-7.6 | Multiplets |

| Methylene CH ₂ | ~4.9-5.2 | Singlet/Triplet |

| Thiourea N-H | Variable | Broad Singlets |

Note: The predicted values are based on data from similar compounds and may vary from experimental values.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Similar to the proton NMR, specific experimental ¹³C NMR data for this compound is not available in the provided search results. However, an analysis of the ¹³C NMR spectrum of 2-(chloromethyl)-1H-benzo[d]imidazole provides insight into the expected chemical shifts for the benzimidazole portion of the target molecule.

In DMSO-d₆, the ¹³C NMR spectrum of 2-(chloromethyl)-1H-benzo[d]imidazole shows the C2 carbon at approximately 150.09 ppm. rsc.org The aromatic carbons of the benzimidazole ring typically resonate between 116 and 142 ppm. rsc.org The methylene carbon (CH₂) signal appears at around 42.06 ppm. rsc.org The thiourea carbon (C=S) in thiourea itself is known to have a chemical shift in the range of 165-185 ppm.

For this compound, the C2 carbon of the benzimidazole ring is expected to be in a similar region to its precursor. The methylene carbon will be influenced by the adjacent thiourea group. The most downfield signal would be attributed to the C=S carbon of the thiourea moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon | Predicted Chemical Shift (ppm) |

| C=S (Thiourea) | ~180 |

| C2 (Benzimidazole) | ~150 |

| Aromatic C (Benzimidazole) | ~110-145 |

| C H₂ (Methylene) | ~40-45 |

Note: The predicted values are based on data from similar compounds and may vary from experimental values.

Applications of Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC)

While no specific 2D NMR studies on this compound were found, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would confirm the connectivity within the aromatic spin system of the benzimidazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon atoms in the methylene group and the benzimidazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.

Characteristic Absorption Bands for Functional Groups

The infrared (IR) spectrum of this compound is expected to show a combination of the characteristic absorption bands for the benzimidazole and thiourea moieties.

N-H Stretching: The N-H stretching vibrations of the benzimidazole and thiourea groups are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. rsc.org The broadening is often due to hydrogen bonding.

C=N Stretching: The C=N stretching vibration of the imidazole (B134444) ring typically appears in the 1590-1630 cm⁻¹ region.

C=S Stretching (Thioamide I band): The C=S stretching vibration is a key characteristic of the thiourea group and is expected to appear in the region of 1300-1400 cm⁻¹, often coupled with other vibrations.

N-C-S Bending (Thioamide II and III bands): These bending vibrations contribute to bands in the fingerprint region, typically between 900 and 1200 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Benzimidazole & Thiourea) | Stretching | 3100-3400 |

| Aromatic C-H | Stretching | >3000 |

| C=N (Imidazole) | Stretching | 1590-1630 |

| Aromatic C=C | Stretching | 1450-1600 |

| C=S (Thiourea) | Stretching | 1300-1400 |

| N-C-S (Thiourea) | Bending | 900-1200 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Analysis of Vibrational Modes Related to Thiourea and Benzimidazole

A detailed analysis of the vibrational modes would involve both IR and Raman spectroscopy. Raman spectroscopy is particularly useful for observing symmetric vibrations and the C=S stretching mode, which can sometimes be weak in the IR spectrum.

Benzimidazole Ring Modes: The benzimidazole ring exhibits a series of characteristic in-plane and out-of-plane bending and stretching vibrations. The "ring breathing" modes are often observed in the Raman spectrum.

Thiourea Vibrational Modes: The thiourea moiety has several characteristic vibrational modes, including the symmetric and asymmetric N-H stretching, C=S stretching, and various N-C-S bending and rocking modes. The coupling of these modes can lead to a complex spectrum in the fingerprint region.

A comparative analysis of the IR and Raman spectra would provide a more complete picture of the vibrational properties of this compound, allowing for a detailed assignment of the observed bands to specific molecular motions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and offering deep insights into its structural composition through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, electrospray ionization (ESI) in positive ion mode is a common method, which typically yields the protonated molecule, [M+H]⁺.

The exact mass of this ion can be calculated based on the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur). This calculated value is then compared with the experimentally measured mass. The minuscule difference between these two values, typically in the parts-per-million (ppm) range, confirms the molecular formula of the compound.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄S |

| Ionization Mode | ESI Positive |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 207.0699 |

| Experimentally Observed Mass (m/z) | Hypothetical value for illustration |

| Mass Error (ppm) | Typically < 5 ppm |

Fragmentation Pathways and Structural Insights

The primary fragmentation is expected to occur at the most labile bonds, particularly the C-N bonds of the thiourea moiety and the methylene bridge. Common fragmentation patterns for related benzimidazole derivatives often involve the cleavage of the substituent at the 2-position of the benzimidazole ring.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the following key steps:

Loss of Thiourea: Cleavage of the bond between the methylene group and the thiourea nitrogen, leading to the formation of a stable benzimidazol-2-ylmethyl cation.

Formation of the Benzimidazolium Ion: Further fragmentation could lead to the formation of the core benzimidazole ring structure.

Cleavage within the Thiourea Moiety: Fragmentation of the thiourea group itself can also occur, leading to characteristic neutral losses.

Interactive Data Table: Predicted Fragmentation Pattern for [C₉H₁₀N₄S+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment Ion (m/z) | Neutral Loss |

| 207.0699 | [C₈H₈N₂]⁺ | Benzimidazol-2-ylmethyl cation | 131.0709 | CH₃N₂S |

| 207.0699 | [C₇H₅N₂]⁺ | Benzimidazolium ion | 117.0502 | C₂H₅N₂S |

| 207.0699 | [CH₅N₂S]⁺ | Protonated Thiourea | 77.0222 | C₈H₆N₂ |

Derivatization and Analogue Synthesis Based on N 1h Benzimidazol 2 Ylmethyl Thiourea Scaffold

Functionalization of the Thiourea (B124793) Nitrogen Atoms

The nitrogen atoms of the thiourea group in N-(1H-benzimidazol-2-ylmethyl)thiourea serve as reactive sites for further functionalization. The terminal nitrogen (N') is particularly amenable to reactions with various electrophiles, leading to the formation of more complex N,N'-disubstituted thiourea derivatives. This approach allows for the introduction of a wide range of chemical moieties, which can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Common derivatization strategies include reactions with isocyanates and isothiocyanates, which yield urea-thiourea hybrids and bis-thiourea compounds, respectively. Acylation with acid chlorides or anhydrides is another route to introduce carbonyl functionalities. These modifications are pivotal in structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is explored.

| Reactant | Resulting Functional Group | Potential Product Structure |

|---|---|---|

| Phenyl isocyanate | N'-phenylurea-N-thiourea | N-((1H-benzimidazol-2-yl)methyl)-N'-(phenylcarbamoyl)thiourea |

| Ethyl isothiocyanate | N'-ethyl-bis-thiourea | 1-((1H-benzimidazol-2-yl)methyl)-3-ethylthiourea |

| Acetyl chloride | N'-acetylthiourea | N-(((1H-benzimidazol-2-yl)methyl)carbamothioyl)acetamide |

| Benzoyl chloride | N'-benzoylthiourea | N-(((1H-benzimidazol-2-yl)methyl)carbamothioyl)benzamide |

Modifications and Substitutions on the Benzimidazole (B57391) Ring System

The benzimidazole ring system offers multiple positions for modification, enabling fine-tuning of the molecule's electronic and steric properties. Substitutions on the benzene (B151609) portion of the benzimidazole scaffold are typically achieved by utilizing appropriately substituted o-phenylenediamines as starting materials in the initial ring formation reaction. This "bottom-up" approach allows for the strategic placement of electron-donating or electron-withdrawing groups at the 5- and 6-positions.

Another key site for modification is the nitrogen atom (N-1) of the benzimidazole ring. N-alkylation can be readily achieved by reacting the scaffold with various alkyl or aryl halides under basic conditions. This functionalization not only influences the molecule's solubility and metabolic stability but can also orient other substituents in a specific three-dimensional arrangement, which is crucial for targeted biological interactions.

| Modification Strategy | Position(s) Modified | Example Reactant/Precursor | Resulting Derivative |

|---|---|---|---|

| Synthesis from substituted precursor | 5- and/or 6-position | 4,5-dichloro-o-phenylenediamine | N-((5,6-dichloro-1H-benzimidazol-2-yl)methyl)thiourea |

| Synthesis from substituted precursor | 5-position | 4-nitro-o-phenylenediamine | N-((5-nitro-1H-benzimidazol-2-yl)methyl)thiourea |

| N-Alkylation | N-1 position | Benzyl bromide | N-((1-benzyl-1H-benzimidazol-2-yl)methyl)thiourea |

| N-Alkylation | N-1 position | Ethyl iodide | N-((1-ethyl-1H-benzimidazol-2-yl)methyl)thiourea |

Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety (e.g., Thiazoles)

The thiourea moiety within the this compound scaffold is a valuable precursor for the synthesis of various heterocyclic rings. A prominent example is the construction of thiazole (B1198619) derivatives through the well-established Hantzsch thiazole synthesis. bepls.com This reaction involves the cyclocondensation of the thiourea with an α-halocarbonyl compound, such as an α-bromoketone.

In this transformation, the sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen, while one of the thiourea nitrogens attacks the carbonyl carbon. The subsequent dehydration leads to the formation of a 2-aminothiazole (B372263) ring, where the amino group is substituted with the benzimidazol-2-ylmethyl moiety. This synthetic route is highly versatile, as the use of different α-haloketones allows for the introduction of a wide variety of substituents onto the thiazole ring. researchgate.net

| α-Halocarbonyl Reactant | Resulting Thiazole Product |

|---|---|

| 2-Bromoacetophenone | N-((1H-benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine |

| Ethyl bromopyruvate | Ethyl 2-(((1H-benzimidazol-2-yl)methyl)amino)thiazole-4-carboxylate |

| 3-Bromo-2-butanone | N-((1H-benzimidazol-2-yl)methyl)-4,5-dimethylthiazol-2-amine |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | N-((1H-benzimidazol-2-yl)methyl)-4-(4-chlorophenyl)thiazol-2-amine |

Development of Isothiourea Analogues and Related Structures

Isothioureas, structural isomers of thioureas, can be readily synthesized from the this compound scaffold. The most common method involves S-alkylation, where the nucleophilic sulfur atom of the thiourea group attacks an alkyl halide. This reaction proceeds efficiently to yield S-alkylisothiouronium salts. These compounds are highly basic and exist in a protonated, cationic form at physiological pH. nih.gov

The synthesis of S-(benzimidazol-2-ylmethyl)isothiourea derivatives has been reported, highlighting the accessibility of this class of compounds. nih.gov For instance, the condensation of 2-chloromethyl benzimidazoles with various substituted thioureas can yield these structures. Alternatively, direct S-alkylation of this compound with agents like methyl iodide or ethyl bromide provides a straightforward route to the corresponding isothiouronium salts. This modification fundamentally changes the electronic and structural properties of the original scaffold, converting the thiocarbonyl group into a C=N double bond within a cationic framework.

| Alkylating Agent | Resulting Isothiouronium Salt |

|---|---|

| Methyl iodide | 2-(((1H-benzimidazol-2-yl)methyl)amino)-2-methylisothiouronium iodide |

| Ethyl bromide | 2-(((1H-benzimidazol-2-yl)methyl)amino)-2-ethylisothiouronium bromide |

| Benzyl chloride | 2-(((1H-benzimidazol-2-yl)methyl)amino)-2-benzylisothiouronium chloride |

| Allyl bromide | 2-allyl-2-(((1H-benzimidazol-2-yl)methyl)amino)isothiouronium bromide |

Computational and Theoretical Investigations of N 1h Benzimidazol 2 Ylmethyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-(1H-benzimidazol-2-ylmethyl)thiourea, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT calculations can map the distribution of electron density, revealing the electrostatic potential and identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen and sulfur atoms of the thiourea (B124793) group and the nitrogen atoms of the benzimidazole (B57391) ring are expected to be electron-rich centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve systematically rotating the single bonds in the molecule to identify all possible stable conformations and their relative energies. This creates a potential energy surface, or energy landscape, which highlights the most energetically favorable (lowest energy) conformations.

These calculations can be performed using both molecular mechanics and quantum chemical methods. The results would indicate the preferred spatial arrangement of the benzimidazole ring relative to the thiourea moiety, which is critical for its interaction with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.

Investigation of Binding Modes with Biomolecular Targets (e.g., Enzymes, Proteins)

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a specific biological target. Benzimidazole-thiourea derivatives have been investigated for their potential as inhibitors of various enzymes. The docking process involves placing the ligand in multiple positions and orientations within the target's binding pocket and scoring them based on how well they fit.

The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For this compound, the hydrogen bond donor and acceptor capabilities of the benzimidazole and thiourea groups would be critical for its binding mode.

Computational Prediction of Binding Affinities and Interactions

Following docking, the predicted binding poses can be used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. This is often expressed as a binding energy or an inhibitory constant (Ki). Lower binding energies indicate a more stable complex and potentially a more potent inhibitor.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target interaction. MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the target.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Energy | -8.2 kcal/mol | ASP120, TYR85, PHE210 |

| Predicted Ki | 1.5 µM | |

| Hydrogen Bonds | 3 | ASP120 (with thiourea NH), TYR85 (with benzimidazole NH) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound itself were found, a QSAR study would typically be conducted on a series of its derivatives.

In such a study, various molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each derivative. These descriptors would then be correlated with their experimentally determined biological activity using statistical methods to generate a QSAR model. This model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Key descriptors in a QSAR model for this compound derivatives might include molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations.

Pharmacophore Elucidation and Virtual Screening Approaches

The exploration of this compound and its analogs in computational drug discovery has significantly benefited from pharmacophore elucidation and virtual screening methodologies. These techniques are instrumental in identifying the crucial chemical features responsible for biological activity and in searching large compound libraries for novel, potentially active molecules.

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the benzimidazole-thiourea scaffold, several key pharmacophoric features have been identified through various studies on related derivatives. These features are critical for their interaction with a range of biological targets, including enzymes and receptors.

A generalized pharmacophore model for benzimidazole-thiourea derivatives typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The benzimidazole ring itself often serves as a crucial hydrophobic and aromatic feature, capable of participating in π-π stacking interactions with aromatic residues in a protein's active site. The thiourea moiety is a rich source of hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (sulfur atom), enabling strong interactions with polar amino acid residues.

Table 1: Key Pharmacophoric Features of the Benzimidazole-Thiourea Scaffold

| Feature Type | Structural Component | Potential Interactions |

| Hydrogen Bond Donor | N-H groups of the thiourea and benzimidazole imidazole (B134444) ring | Interaction with negatively charged or polar amino acid residues (e.g., Asp, Glu, Ser) |

| Hydrogen Bond Acceptor | Sulfur atom of the thiourea and nitrogen atoms of the benzimidazole ring | Interaction with positively charged or polar amino acid residues (e.g., Lys, Arg, His) |

| Aromatic Ring | Benzene (B151609) ring of the benzimidazole moiety | π-π stacking, cation-π, and other aromatic interactions with residues like Phe, Tyr, Trp |

| Hydrophobic Region | The entire benzimidazole ring system and any alkyl or aryl substituents | Van der Waals and hydrophobic interactions within non-polar pockets of the target protein |

Virtual screening, a computational technique used in drug discovery, leverages these pharmacophore models to rapidly screen large databases of chemical compounds. The goal is to identify molecules that match the pharmacophore and are therefore likely to bind to the target of interest. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

The process of virtual screening using a pharmacophore model for this compound or its analogs can be outlined in several key steps. Initially, a pharmacophore model is developed based on a set of known active compounds or the structure of the biological target's active site. This model is then used as a 3D query to search through a database of millions of compounds. The compounds that fit the pharmacophoric constraints are selected as "hits." These hits are then often subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding affinity and orientation within the target's active site.

Table 2: Generalized Virtual Screening Workflow for Benzimidazole-Thiourea Analogs

| Step | Description | Purpose |

| 1. Target Selection and Preparation | Identification of a biologically relevant protein target. Preparation of the 3D structure of the target protein. | To have a defined target for which to find potential inhibitors or activators. |

| 2. Pharmacophore Model Generation | Development of a 3D pharmacophore model based on known active ligands or the receptor's binding site features. | To create a 3D query that represents the essential features for biological activity. |

| 3. Database Screening | Searching large chemical databases (e.g., ZINC, ChEMBL) using the generated pharmacophore model as a filter. | To identify a subset of compounds from a vast chemical space that match the pharmacophore. |

| 4. Hit Filtering and Refinement | Filtering the initial hits based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection. | To remove compounds with undesirable properties and select the most promising candidates. |

| 5. Molecular Docking | Docking the filtered hits into the active site of the target protein to predict binding modes and affinities. | To further prioritize hits based on their predicted interaction with the target. |

| 6. In Vitro Biological Evaluation | Experimental testing of the top-ranked compounds to confirm their biological activity. | To validate the computational predictions and identify lead compounds for further development. |

Through these computational strategies, researchers can effectively explore the chemical space around the this compound scaffold to discover novel derivatives with enhanced potency and selectivity for various therapeutic targets. nih.govnih.gov

In Vitro Biological Activity and Mechanistic Insights of N 1h Benzimidazol 2 Ylmethyl Thiourea and Its Derivatives

Investigation of Antimicrobial Activities in Vitro

Derivatives of N-(1H-benzimidazol-2-ylmethyl)thiourea have demonstrated considerable promise as antimicrobial agents, with studies revealing their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Specific Pathogens (e.g., Mycobacterium tuberculosis)

Benzimidazole (B57391) derivatives have been a focal point in the search for new antitubercular agents due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. nih.gov Several novel benzimidazole compounds have shown potent activity against both the sensitive H37Rv strain and isoniazid-resistant strains of M. tuberculosis. nih.govresearchgate.netsemanticscholar.org For instance, certain synthesized benzimidazole derivatives displayed significant antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values below 0.2 µM. nih.govresearchgate.net One of the most active compounds identified was ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate, which showed an MIC of 0.112 µM against the MTB-H₃₇Rv strain. nih.gov

Beyond mycobacteria, these compounds have shown broad-spectrum antibacterial activity. Studies on N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives revealed significant efficacy against both Gram-positive bacteria, such as Bacillus subtilis and Bacillus pumilus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. ijrti.orgresearchgate.net Notably, derivatives with a chloro substitution exhibited strong antibacterial action when compared to the standard drug, Ciprofloxacin. ijrti.org Another study highlighted a thiourea (B124793) derivative, TD4, which showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 2 µg/mL. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | Mycobacterium tuberculosis H37Rv | 0.112 µM | nih.gov |

| Compound 5g | INH-resistant M. tuberculosis | 6.12 µM | nih.gov |

| Thiourea derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL | nih.gov |

| N-((1H-benzimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives (6c, 6f) | B. subtilis, B. pumilus, E. coli, P. aeruginosa | Significant activity compared to Ciprofloxacin | ijrti.org |

Antifungal Potential against Yeast and Filamentous Fungi

The antifungal properties of benzimidazole-thiourea derivatives have also been explored. Certain hybrid molecules bearing thieno[2,3-d]pyrimidine and benzimidazole moieties have demonstrated activity against the fungal strain Candida albicans. mdpi.com In a study focused on synthesizing novel 2-chloromethyl-1H-benzimidazole derivatives, several compounds showed significant antifungal activity against C. albicans, with one derivative exhibiting a potent MIC of 12.5 µg/ml. researchgate.net The introduction of N-alkyl and N-acyl groups to 2-(4-thiazolyl)-1H-benzimidazole also yielded compounds with excellent antifungal activity, in some cases surpassing the standard drug fluconazole. researchgate.net Furthermore, some synthesized benzimidazole derivatives have shown notable inhibitory effects against Aspergillus niger. nih.gov

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Candida albicans | Active | mdpi.com |

| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | Candida albicans | 12.5 µg/ml | researchgate.net |

| N-acyl derivative of 2-(4-thiazolyl)-1H-benzimidazole (Compound 12) | Candida albicans, Aspergillus flavus | Excellent activity, better than fluconazole | researchgate.net |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide (Compound 28) | Aspergillus niger | 3.12 µg/ml | nih.gov |

Elucidation of Cellular and Molecular Antimicrobial Mechanisms

Research into the antimicrobial mechanism of these compounds suggests multiple modes of action. One prominent target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis. mdpi.com Molecular docking studies have shown that S-alkyl benzimidazole-thienopyrimidine derivatives have a high affinity for the TrmD inhibitor's binding site, suggesting this as a key mechanism of their antibacterial action. mdpi.comnuph.edu.ua Another proposed mechanism involves the disruption of cellular homeostasis. For example, the thiourea derivative TD4 was found to exert its potent bactericidal effect against MRSA by destroying the NAD+/NADH homeostasis, which is critical for bacterial metabolic processes. nih.gov

In Vitro Anticancer Properties and Apoptosis Induction Studies

Benzimidazole-thiourea derivatives have emerged as a significant class of compounds with potential anticancer applications, demonstrating cytotoxicity against various cancer cell lines through the induction of apoptosis and modulation of the cell cycle. nih.gov

Cytotoxicity Profiles against Cancer Cell Lines (e.g., HepG2, Leukemia Cell Lines)

These compounds have shown substantial cytotoxic activity against a range of human cancer cell lines. A series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides displayed higher anticancer activity against liver cancer cells (HepG2) than lung cancer cells (A549). elsevierpure.com Specifically, compounds 4b and 4g from this series showed IC50 values of 4.8 µM and 5.1 µM on HepG2 cells, respectively. elsevierpure.com Another benzimidazole derivative, se-182, also exhibited significant dose-dependent cytotoxicity against HepG2 cells with an IC50 value of 15.58 µM.

In the context of leukemia, novel benzimidazole-thiourea derivatives have demonstrated substantial activity. nih.gov In a five-dose assay, compound 7l outperformed the standard drug sorafenib (B1663141) against the HL-60(TB) and SR leukemia cell lines. nih.gov Furthermore, S-(benzimidazol-2-ylmethyl)isothiourea derivatives were evaluated for their ability to induce apoptosis in the human acute myelogenous leukemia cell line KG-1, with N-methyl-S-(5,6-dichloro-1H-benzimidazol-2-ylmethyl)isothiouronium chloride identified as the most potent apoptosis inducer. nih.gov

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 4b | HepG2 | Liver Cancer | 4.8 µM | elsevierpure.com |

| Compound 4g | HepG2 | Liver Cancer | 5.1 µM | elsevierpure.com |

| se-182 | HepG2 | Liver Cancer | 15.58 µM | |

| Benzimidazole salt (Compound 3) | HepG2 | Liver Cancer | 25.14 µM | usak.edu.tr |

| Compound 7l | HL-60(TB) | Leukemia | Outperformed sorafenib | nih.gov |

| Compound 7l | SR | Leukemia | Outperformed sorafenib | nih.gov |

| 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) | MCF-7 | Breast Cancer | 25.8 µM | researchgate.netelsevierpure.com |

Mechanisms of Apoptosis and Cell Cycle Modulation

The anticancer effects of this compound derivatives are largely attributed to their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through multiple pathways. For instance, certain derivatives induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-3/7. researchgate.netelsevierpure.com

A more detailed mechanistic study on a specific benzimidazole thiourea derivative (compound 7l) in the HL-60(TB) leukemia cell line revealed that it induced apoptosis by increasing the Bax/Bcl-2 ratio and significantly elevating the levels of caspases 3, 7, and 9. nih.gov This suggests the involvement of the intrinsic mitochondrial apoptotic pathway. Further investigations using a novel benzimidazole salt on HepG2 cells showed elevated expression of pro-apoptotic markers like BAX, CASPASE-3, and CASPASE-8, indicating the induction of both intrinsic and extrinsic apoptotic pathways. usak.edu.tr

Target Identification and Enzyme Inhibition Studies (e.g., Enoyl-Acyl Carrier Protein Reductase)

Thiourea derivatives incorporating the benzimidazole scaffold have been identified as promising inhibitors of various enzymes critical for pathogen survival. A key target in bacteria is the enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway. nih.govresearchgate.net This pathway is distinct from the mammalian FAS-I system, making it an attractive target for developing selective antibacterial agents. nih.gov

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a well-studied example of this enzyme class. rcsb.org Research has focused on identifying direct inhibitors of InhA to overcome resistance mechanisms associated with prodrugs like isoniazid. rcsb.orgebi.ac.uk While direct studies on this compound are limited, related structures have shown significant inhibitory activity. For instance, a series of phenylimidazole-based urea (B33335) derivatives, which share structural similarities, were found to be potent inhibitors of the Clostridioides difficile enoyl-ACP reductase II enzyme, FabK. nih.gov One such compound, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, demonstrated selective inhibition of CdFabK and promising antibacterial activity. nih.gov Further optimization of this series led to compounds with significantly improved biochemical activity, showing IC50 values as low as 0.10 to 0.24 μM against CdFabK. nih.gov

The mechanism of these inhibitors often involves binding to the active site of the enzyme, as revealed by crystal structures of InhA complexed with arylamide inhibitors. rcsb.org This binding prevents the natural substrate from accessing the enzyme, thereby halting the fatty acid synthesis pathway and inhibiting bacterial growth. The development of heterocyclic hybrids, such as those combining thieno[2,3-d]pyrimidine and benzimidazole moieties, has also been explored for inhibiting enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), another novel antibacterial target. mdpi.com

Anti-inflammatory Properties and Mechanistic Pathways in Vitro

Benzimidazole derivatives, including those with thiourea moieties, have demonstrated significant potential as anti-inflammatory agents. researchgate.netijplsjournal.com The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov Several studies have shown that benzimidazole derivatives can act as inhibitors of these enzymes. nih.govresearchgate.net

A study on novel thiourea and benzimidazole derivatives containing a pyrazolone ring revealed that these compounds exhibited non-selective inhibition of both COX-1 and COX-2 enzymes. nih.govresearchgate.net Certain compounds from this series, such as 2c and 3b, showed potent anti-inflammatory activity comparable to the standard drug diclofenac in in vivo models, which was consistent with their COX inhibitory action. nih.govresearchgate.net

In addition to COX enzymes, other targets have been identified for the anti-inflammatory effects of benzimidazole derivatives, including Aldose reductase, Aldo-keto reductase family 1 member C2, and Phospholipase A2. nih.govnih.gov A series of 2-substituted benzimidazole derivatives were evaluated for their anti-inflammatory potential through a Luminol-enhanced chemiluminescence assay, with several compounds demonstrating IC50 values lower than ibuprofen. nih.gov The anti-inflammatory activity of some benzimidazole derivatives is also attributed to their ability to mitigate oxidative stress, a key component of the inflammatory process. nih.gov

The general mechanism involves the compound binding to the active site of pro-inflammatory enzymes, thereby blocking the synthesis of inflammatory mediators like prostaglandins. The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the benzimidazole and thiourea scaffolds are crucial for the observed anti-inflammatory potency. nih.gov

Antiviral Activity and Inhibition Mechanisms in Vitro

The benzimidazole nucleus is a key pharmacophore in the development of antiviral agents, showing activity against a wide range of viruses. nih.govnih.gov Derivatives of this compound have been explored for their potential to inhibit viral replication through various mechanisms.

One primary target for anti-influenza drugs is the viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells. mdpi.com A study on new 1,2,3-triazole glycosides incorporating a benzimidazole core demonstrated significant in vitro antiviral activity against both wild-type and neuraminidase inhibitor-resistant strains of avian influenza H5N1 and human influenza H1N1 viruses. nih.govnih.gov For example, the compound (2R,3R,4S,5R)-2-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate showed a 50% inhibitory concentration (IC50) of 2.75 µM against H5N1 virus neuraminidase. nih.govnih.gov

Other benzimidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

Furthermore, certain 5-nitro-1H-benzimidazole derivatives have shown promising antiviral activity against rotavirus Wa strain. researchgate.netfigshare.com The exact mechanism for many of these compounds is still under investigation but is believed to involve interference with viral entry, replication, or assembly. The broad-spectrum antiviral potential of benzimidazole-based compounds makes them a continued focus of medicinal chemistry research. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms in Vitro

Derivatives of benzimidazole, including thiourea and hydrazone analogs, have been extensively studied for their antioxidant properties. nih.govunica.it Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. ni.ac.rs Synthetic antioxidants can mitigate this damage by scavenging free radicals. ni.ac.rs

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, ferric reducing antioxidant power (FRAP), and lipid peroxidation inhibition assays. nih.govunica.it For instance, a series of N,N'-disubstituted benzimidazole-2-thione hydrazides were found to be effective radical scavengers and inhibitors of lipid peroxidation, with IC50 values under 100 μM. ni.ac.rs Specifically, compounds 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione and its 5-methyl substituted analog showed the best lipid peroxidation inhibition with IC50 values of 64 ± 10 μM and 73 ± 29 μM, respectively. ni.ac.rs

Similarly, benzimidazole hydrazone derivatives bearing multiple hydroxyl groups on the arylidene moiety demonstrated high antioxidant activity. unica.it The position of these hydroxyl groups was found to be crucial, with ortho- and para-dihydroxy patterns showing the highest free radical scavenging activity, with IC50 values in the range of 5.0-28 μM in DPPH assays. researchgate.net

The mechanism of free radical scavenging for these compounds can involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov Computational studies on 1H-benzimidazol-2-yl hydrazones have suggested that they can react with various free radicals through these pathways, with the preferred mechanism depending on the polarity of the medium. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound | Assay | IC50 Value (μM) | Reference |

|---|---|---|---|

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation Inhibition | 64 ± 10 | ni.ac.rs |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation Inhibition | 73 ± 29 | ni.ac.rs |

| Benzimidazole hydrazone with ortho-dihydroxy pattern | DPPH Scavenging | 5.0 - 28 | researchgate.net |

| Benzimidazole hydrazone with para-dihydroxy pattern | DPPH Scavenging | 5.0 - 28 | researchgate.net |

Anthelminthic Potential and In Vitro Efficacy

Benzimidazole-based compounds have long been the cornerstone of anthelmintic therapy, and research into new derivatives continues due to the rise of drug resistance. nih.gov The thiourea moiety is also a component of several known anthelmintic agents, making this compound and its analogs promising candidates.

In vitro studies are crucial for the initial screening of anthelmintic activity. These assays typically involve exposing parasitic worms, such as the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus, to the test compounds and observing effects on motility or survival. nih.govresearchgate.netresearchgate.net

Several studies have highlighted the in vitro efficacy of novel benzimidazole derivatives. For example, piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were tested against Trichinella spiralis in vitro. nih.gov Compounds like 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole demonstrated 100% efficacy in killing the parasitic larvae. nih.gov Another study identified benzimidazole derivatives BZ6 and BZ12 as having potent activity against different life stages of T. muris and H. polygyrus. nih.gov BZ6 was particularly effective, killing 100% of adult H. polygyrus with an IC50 of 5.3 µM, while BZ12 killed 81% of adult T. muris with an IC50 of 8.1 µM. nih.gov

Similarly, newly synthesized 5-nitro benzimidazole derivatives were tested against Indian earthworms, which are used as a model due to their anatomical similarities to human intestinal roundworms. researchgate.netorientjchem.org The results showed that at a concentration of 100mg/ml, the compounds were highly effective in causing paralysis and death of the worms. researchgate.netorientjchem.org These findings underscore the potential of novel benzimidazole-thiourea structures as a starting point for the development of new anthelmintic drugs to combat parasitic infections. nih.govnih.gov

Table 2: In Vitro Anthelmintic Activity of Selected Benzimidazole Derivatives

| Compound | Parasite | Activity/IC50 Value | Reference |

|---|---|---|---|

| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole | Trichinella spiralis (larvae) | 100% efficacy | nih.gov |

| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 µM | nih.gov |

| BZ12 | Trichuris muris (adult) | 8.1 µM | nih.gov |

| 5-nitro-2-phenyl-1H-benzo[d]imidazole | Pheretima posthuma (earthworm) | Paralysis: 20 min; Death: 24 min (at 100mg/ml) | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationships Spr of N 1h Benzimidazol 2 Ylmethyl Thiourea Derivatives

Correlations Between Benzimidazole (B57391) Ring Substituents and In Vitro Biological Efficacy

The benzimidazole ring is a crucial component of the N-(1H-benzimidazol-2-ylmethyl)thiourea scaffold, and substitutions on this bicyclic system have a profound impact on the in vitro biological efficacy of the derivatives. The nature, position, and number of substituents can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research has consistently shown that the introduction of electron-withdrawing groups on the benzimidazole ring often leads to an enhancement of biological activity. For instance, the presence of halogen atoms, such as chlorine, at the 5 and 6-positions of the benzimidazole ring has been associated with potent pro-apoptotic activity in human acute myelogenous leukemia cells. Specifically, N-methyl-S-(5,6-dichloro-1H-benzimidazol-2-ylmethyl)isothiouronium chloride was identified as a highly potent inducer of apoptosis, underscoring the positive contribution of dichlorination to its cytotoxic effects. nih.gov

In the context of antitumor activity, lipophilic and bulky substituents on the benzimidazole moiety have been explored to enhance hydrophobic interactions within the binding pockets of target proteins. researchgate.net The strategic placement of such groups can lead to improved binding affinity and, consequently, greater inhibitory potency.

The following table summarizes the impact of various substituents on the benzimidazole ring on the biological activity of this compound derivatives.

| Substituent(s) on Benzimidazole Ring | Position(s) | Observed Biological Activity | Key Findings | Reference Compound Example |

|---|---|---|---|---|

| Dichloro | 5, 6 | Antileukemic | Significantly enhances apoptosis-inducing activity in KG-1 leukemia cells. | N-methyl-S-(5,6-dichloro-1H-benzimidazol-2-ylmethyl)isothiouronium chloride |

| Nitro | 5 | Anticancer | Often associated with increased cytotoxicity against various cancer cell lines. | Derivatives bearing a 5-nitrobenzimidazole (B188599) moiety |

| Methyl | 5 | Antifungal | Enhances antifungal efficiency against certain fungal strains. | 2-(m-fluorophenyl)-5-methyl-benzimidazole derivatives |

| Fluorine | Various | Antimicrobial | The position of the fluorine atom can significantly affect antimicrobial activity and target binding affinity. | Fluoro-substituted 2-phenylbenzimidazole (B57529) derivatives |

Influence of Thiourea (B124793) Moiety Structural Modifications on Biological Activity and Selectivity

The thiourea moiety is a critical pharmacophore within the this compound structure, playing a pivotal role in the molecule's interaction with biological targets through hydrogen bonding and other non-covalent interactions. Structural modifications of the thiourea group, particularly at its nitrogen atoms, have been extensively investigated to modulate biological activity and selectivity.

The replacement of the urea (B33335) oxygen with a sulfur atom to form the thiourea moiety is a common bioisosteric substitution in drug design. In many instances, this modification leads to enhanced biological activity. For example, in the design of antitumor agents inspired by the drug sorafenib (B1663141), the incorporation of a thiourea linker was found to be advantageous. researchgate.net

N-substitution on the thiourea moiety with various alkyl and aryl groups allows for the fine-tuning of the molecule's lipophilicity, steric bulk, and hydrogen-bonding capacity. The introduction of lipophilic moieties can enhance interactions within hydrophobic pockets of target enzymes. researchgate.net For instance, in a series of benzimidazole thiourea derivatives designed as antitumor agents, compounds with specific lipophilic groups on the thiourea nitrogen demonstrated significant activity against leukemia cell lines. researchgate.net

The table below illustrates how modifications to the thiourea moiety affect the biological properties of these compounds.

| Thiourea Modification | Nature of Substituent | Impact on Biological Activity | Impact on Selectivity | Example Application |

|---|---|---|---|---|

| N-Alkylation | Small alkyl chains (e.g., methyl) | Can modulate potency; effect is target-dependent. | May influence selectivity between different enzyme isoforms or cell types. | Anticancer agents |

| N-Arylation | Substituted phenyl rings | Often leads to increased potency due to potential for additional π-π stacking and hydrophobic interactions. | Substituents on the aryl ring can be tailored to achieve selectivity for specific biological targets. | Antitumor and anti-inflammatory agents |

| Bioisosteric Replacement | Replacement of urea with thiourea | Frequently results in enhanced biological activity. | Can alter the selectivity profile of the compound. | Kinase inhibitors |

| Introduction of Lipophilic Groups | Bulky, non-polar groups | Enhances binding to hydrophobic pockets of target proteins, often increasing potency. | Can improve selectivity for targets with well-defined hydrophobic binding regions. | Antitumor agents |

Impact of Linker and Bridging Unit Variations on Receptor Binding and Cellular Uptake

While extensive research has focused on modifying the benzimidazole and thiourea moieties, systematic studies on varying the linker in this compound derivatives are less common. However, the existing literature on related compounds suggests that the nature of the bridging unit is crucial for biological activity. For example, in a study of benzimidazole derivatives with anti-inflammatory properties, a thioacetamide (B46855) linker was found to be essential for the observed activity. This suggests that both the length and the chemical nature of the linker can play a significant role.

The flexibility of the linker is another important factor. A rigid linker may lock the molecule in a specific conformation that is favorable for binding to a particular receptor, potentially increasing potency and selectivity. Conversely, a more flexible linker might allow the molecule to adopt multiple conformations, which could be advantageous for interacting with different targets or for facilitating cellular uptake.

Further research is warranted to systematically explore the impact of linker variations, such as increasing the alkyl chain length, introducing rigidity through cyclic structures, or incorporating different heteroatoms, on the receptor binding profiles and cellular permeability of this compound derivatives.

Computational Approaches to SAR Analysis and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of novel compounds and guiding the lead optimization process. For this compound derivatives, computational approaches, particularly molecular docking, have been instrumental in elucidating their mechanism of action and rationalizing their biological activities.

Molecular docking studies have been employed to predict the binding modes of these derivatives within the active sites of various biological targets. For instance, in the development of novel antitumor agents, docking simulations were used to understand how benzimidazole thiourea derivatives interact with the ATP-binding pocket of vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net These studies revealed key hydrogen bonding interactions between the thiourea moiety and amino acid residues in the hinge region of the kinase, as well as hydrophobic interactions involving the benzimidazole ring. researchgate.net Such insights are crucial for explaining the observed SAR and for designing new derivatives with improved binding affinity.

By visualizing the ligand-receptor interactions, medicinal chemists can make informed decisions about which structural modifications are most likely to enhance potency. For example, if a docking study reveals an unoccupied hydrophobic pocket near the benzimidazole ring, this would suggest that introducing a lipophilic substituent at the corresponding position could lead to a more potent inhibitor.

While quantitative structure-activity relationship (QSAR) studies specifically for the this compound scaffold are not extensively reported, the principles of QSAR are implicitly used in conjunction with docking studies. By correlating the calculated binding energies or docking scores with the experimentally determined biological activities of a series of compounds, it is possible to develop predictive models that can aid in the design of new, more effective derivatives.

Future Research Directions and Translational Perspectives for N 1h Benzimidazol 2 Ylmethyl Thiourea

Development of Advanced In Vitro Models for Mechanistic Elucidation

To bridge the gap between preclinical findings and clinical efficacy, future research must move beyond traditional two-dimensional (2D) cell culture models. While 2D cultures have been instrumental in initial activity screening of benzimidazole-thiourea derivatives, they fail to recapitulate the complex microenvironment of native tissues. The development and application of more sophisticated in vitro systems are crucial for a deeper understanding of the mechanism of action.

Future efforts should focus on:

Three-Dimensional (3D) Spheroid and Organoid Cultures: These models better mimic the cell-cell interactions, nutrient gradients, and gene expression profiles of in vivo tumors. Testing N-(1H-benzimidazol-2-ylmethyl)thiourea derivatives in cancer cell spheroids or patient-derived organoids can provide more accurate predictions of their anti-tumor efficacy and penetration capabilities.

Co-culture Systems: Investigating the effects of these compounds in models that include stromal cells, immune cells, and endothelial cells will help elucidate their impact on the tumor microenvironment, including processes like angiogenesis and immune evasion.

Microfluidic "Organ-on-a-Chip" Models: These platforms allow for the dynamic culture of cells in a more physiologically relevant context, enabling the study of pharmacokinetics and pharmacodynamics at a microscale. This can be particularly useful for assessing the metabolic stability and potential off-target effects of novel derivatives.

By employing these advanced models, researchers can gain more nuanced insights into how benzimidazole-thiourea compounds induce cellular effects like apoptosis, as has been observed in human leukemia cell lines. nih.gov For instance, the apoptotic potential of derivatives seen in MCF-7 breast cancer cells could be further validated and explored in 3D models that replicate the architecture of breast tumors. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

While much of the research on this compound derivatives has centered on anticancer applications, the structural framework is amenable to targeting a wide range of biological molecules. researchgate.net A significant future direction is the systematic exploration of new therapeutic areas beyond oncology.

Key areas for exploration include:

Infectious Diseases: The benzimidazole (B57391) core is present in several approved anthelmintic drugs. nih.gov This precedent suggests that novel thiourea (B124793) derivatives could be potent antimicrobial or antiviral agents. Screening compound libraries against a panel of pathogenic bacteria, fungi, and viruses could uncover new lead compounds for infectious diseases.

Enzyme Inhibition: Derivatives have already shown potent inhibitory activity against enzymes like urease and various kinases. nih.govnih.gov Systematic screening against other clinically relevant enzyme families, such as proteases, phosphatases, or metabolic enzymes, could reveal novel therapeutic entry points. For example, compounds designed as kinase inhibitors have successfully targeted VEGFR-2, B-Raf, and PDGFR-β. nih.govdntb.gov.ua

Neurodegenerative Diseases: The role of certain kinases and protein aggregation in neurodegenerative disorders is well-established. Given the ability of benzimidazole derivatives to act as kinase inhibitors, exploring their potential to modulate pathways implicated in diseases like Alzheimer's or Parkinson's is a promising avenue.

This expansion of therapeutic targets will diversify the clinical potential of the this compound scaffold, leveraging its proven ability to interact with various biological systems. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, the integration of modern drug discovery platforms is essential. Combinatorial chemistry coupled with high-throughput screening (HTS) offers a powerful strategy for the rapid synthesis and evaluation of large libraries of compounds. rjraap.comnih.gov

Future strategies should involve:

Combinatorial Library Design: Designing libraries where different substituents are systematically varied on both the benzimidazole ring and the thiourea nitrogen atoms. This approach allows for the efficient exploration of structure-activity relationships (SAR).

High-Throughput Screening (HTS): Employing automated HTS assays to screen these libraries against a diverse panel of biological targets. benthamscience.com This can rapidly identify "hit" compounds with desired activity profiles, which can then be selected for further optimization.

High-Content Screening (HCS): Using automated microscopy and image analysis to assess the effects of compounds on multiple cellular parameters simultaneously (e.g., cytotoxicity, apoptosis, cell cycle arrest, target localization). This provides richer, more informative data than traditional HTS assays.

These approaches will accelerate the discovery of new lead compounds by systematically and rapidly evaluating thousands of derivatives, moving beyond the one-by-one synthesis and testing paradigm. rjdentistry.com

Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The chemical tractability of the this compound structure is one of its greatest strengths. Future research will continue to exploit this by developing novel derivatization strategies aimed at improving potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies include:

Benzimidazole Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) portion of the benzimidazole ring can modulate the electronic properties and binding interactions of the molecule. For example, the addition of dichloro groups has been shown to be effective in certain derivatives. nih.gov

Thiourea Moiety Modification: Substituting the terminal nitrogen of the thiourea group with various aliphatic, aromatic, or heterocyclic moieties can significantly impact biological activity. This has been a successful strategy in developing potent anticancer agents. nih.gov

Bioisosteric Replacement: Replacing the thiourea group with other bioisosteres, such as urea (B33335) or isothiourea, can alter the compound's hydrogen bonding capacity, stability, and pharmacokinetic profile. nih.govresearchgate.net For instance, S-(benzimidazol-2-ylmethyl)isothiourea derivatives have shown potent apoptosis-inducing activity in leukemia cells. nih.gov

The following table summarizes research findings on how different derivatization strategies have influenced the bioactivity of related compounds.

| Compound Series | Derivatization Strategy | Biological Target/Activity | Key Finding | Reference |

| S-(5,6-dichloro-1H-benzimidazol-2-ylmethyl)isothiourea Derivatives | Isothiourea replacement and benzimidazole chlorination | Apoptosis Induction in Leukemia Cells (KG-1) | N-methyl substitution on the isothiourea group resulted in the most potent compound. | nih.gov |

| Benzimidazole-Thiourea Derivatives | Substitution on thiourea with lipophilic moieties | Multi-kinase Inhibition (VEGFR-2, B-Raf) | Compounds with bulky lipophilic groups outperformed sorafenib (B1663141) against certain leukemia cell lines. | nih.gov |

| Benzimidazole-Piperazine Derivatives | Linkage of benzimidazole to various substituted piperazines | Urease Inhibition | All synthesized derivatives showed stronger urease inhibition than the standard thiourea. | nih.gov |

These examples demonstrate the high degree of tunability inherent in the scaffold, providing a clear path for future medicinal chemistry efforts aimed at lead optimization.

Potential Role in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, this compound and its derivatives have significant potential for development as chemical biology tools. These tools are invaluable for studying biological processes and validating new drug targets.

Future applications in this area could include:

Affinity-Based Probes: Synthesizing derivatives that incorporate a reactive group or a photo-affinity label. These probes can be used to covalently bind to their biological targets, enabling target identification and validation through techniques like proteomics.

Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using advanced microscopy techniques.

Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the isolation and pull-down of target proteins from cell lysates, facilitating the identification of binding partners and the elucidation of mechanisms of action. sigmaaldrich.com

The development of such probes would provide a deeper understanding of the molecular pharmacology of this compound class and could help uncover novel biological pathways and therapeutic targets.

Q & A

Q. What are the common synthetic routes for preparing N-(1H-benzimidazol-2-ylmethyl)thiourea and its derivatives?

- Methodological Answer : A widely used approach involves the reaction of 2-(bromoacetyl)-1-methylbenzimidazole with substituted thioureas to form thiazole derivatives. For example, alkyl/arylthioureas can react with 3,5-dimethyl-1-thiocarboxamidopyrazole to yield 1-(substituted-amino)-3-(N,N-dimethylimidoyl)thiourea derivatives . Multi-component reactions under mild conditions (e.g., using aldehyde, amine, and thiocyanate precursors) are also effective for introducing thiourea moieties to benzimidazole scaffolds . Key characterization steps include elemental analysis, IR, and NMR spectroscopy to confirm structural integrity .

Q. How can crystallographic data for this compound derivatives be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), researchers can refine structures with high precision. For example, a study on a thiourea-thiazole derivative achieved a low R-factor (0.039) by optimizing data collection at 123 K and applying density functional corrections . Ensure proper crystal mounting and use synchrotron radiation for high-resolution data if twinning or disorder is observed .

Q. What spectroscopic techniques are essential for characterizing thiourea-benzimidazole hybrids?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of thiourea C=S stretching (~1250–1350 cm⁻¹) and benzimidazole N-H bands (~3400 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and thiourea NH signals (δ 9–11 ppm). ¹³C NMR distinguishes carbonyl/thione carbons (δ 170–180 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound in ligand-substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on palladium(II) complexes with thiourea ligands used DFT to rationalize substitution kinetics with bio-relevant nucleophiles like thiourea (Tu) and dimethylthiourea (Dmtu). Exact exchange terms in functionals improve accuracy for thermochemical properties .

Q. What strategies optimize the anticancer activity of thiourea-benzimidazole derivatives via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the benzimidazole C5 position to enhance DNA intercalation. For instance, 5-bromo derivatives showed improved cytotoxicity in MCF-7 cells .

- Docking Studies : Use AutoDock Vina to simulate binding to targets like topoisomerase II. A study on compound 9c demonstrated strong hydrogen bonding (ΔG = −9.2 kcal/mol) with the enzyme’s active site .

- In Vivo Validation : Pair SAR with xenograft models to assess tumor suppression and bioavailability .

Q. How do solvent effects and catalyst systems influence the yield of multi-step thiourea-benzimidazole syntheses?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclocondensation steps, while ethanol/water mixtures improve eco-compatibility .

- Catalysts : CuI (10 mol%) accelerates azide-alkyne cycloadditions in triazole-linked derivatives, achieving >85% yield. For Suzuki couplings, Pd(PPh₃)₄ is preferred for aryl halide functionalization .

- Yield Optimization : Use response surface methodology (RSM) to model temperature, solvent ratio, and catalyst loading interactions .

Q. What analytical approaches resolve contradictions in reported antioxidant activity data for thiourea-benzimidazole compounds?

- Methodological Answer :

- Assay Standardization : Compare DPPH radical scavenging (IC₅₀) and FRAP assays under identical pH/temperature conditions. For example, discrepancies in IC₅₀ values (e.g., 12 μM vs. 28 μM) may arise from varying DPPH concentrations .

- ROS Quantification : Use fluorescence probes (e.g., DCFH-DA) in cell-based assays to validate redox activity .

- Statistical Validation : Apply multivariate ANOVA to identify outliers and batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products